molecular formula C8H9N3S B578844 N2-Methylbenzo[d]thiazole-2,6-diamine CAS No. 16349-38-5

N2-Methylbenzo[d]thiazole-2,6-diamine

Cat. No.: B578844
CAS No.: 16349-38-5
M. Wt: 179.241
InChI Key: AETGNFZQUIMJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Methylbenzo[d]thiazole-2,6-diamine is a heterocyclic organic compound with the molecular formula C8H9N3S. It is part of the thiazole family, which is known for its diverse biological activities. This compound is characterized by a benzothiazole ring structure with a methyl group and two amino groups attached, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Methylbenzo[d]thiazole-2,6-diamine typically involves the reaction of 2-aminobenzothiazole with methylating agents under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and methyl iodide as the methylating agent. The reaction is carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N2-Methylbenzo[d]thiazole-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-Methylbenzo[d]thiazole-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Methylbenzo[d]thiazole-2,6-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiazole
  • 2-Aminobenzothiazole
  • Benzothiazole-2,6-diamine

Uniqueness

N2-Methylbenzo[d]thiazole-2,6-diamine stands out due to its dual amino groups and methyl substitution, which enhance its reactivity and biological activity compared to similar compounds. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-N-methyl-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETGNFZQUIMJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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